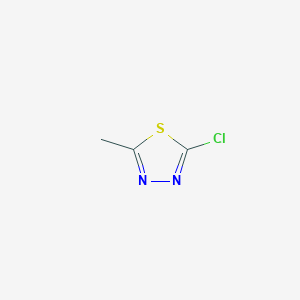
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
Descripción general
Descripción
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3S and a molecular weight of 185.64 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methylthio group, and a carbonitrile group .Physical And Chemical Properties Analysis
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a solid substance . It has a molecular weight of 185.64 g/mol .Aplicaciones Científicas De Investigación
Synthesis of 2-Cyanopyrimidines
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile plays a significant role in the synthesis of various 2-cyanopyrimidines. These compounds are essential intermediates in producing more complex chemical structures. The process involves transformations like oxidation, displacement, and chlorination to achieve desired pyrimidine derivatives (Kalogirou & Koutentis, 2019).
Formation of Fused Pyrimidines
This chemical is also pivotal in creating new fused pyrimidines. For instance, it reacts with hydrazine hydrate to yield various pyrimidine derivatives, showcasing its versatility in synthesizing complex heterocyclic compounds (El-Reedy et al., 1989).
Development of Thieno[2,3‐d]pyrimidines
The compound is used in developing thieno[2,3‐d]pyrimidines, a class of compounds with potential pharmacological properties. This synthesis involves intramolecular cyclisation of related intermediates derived from 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (Clark et al., 1993).
Creation of Trichloropyrimidine Derivatives
Another application is in synthesizing 4,5,6-trichloropyrimidine-2-carbonitrile, demonstrating the compound's ability to act as a precursor in generating trichlorinated pyrimidine derivatives (Kalogirou & Koutentis, 2020).
Contribution to Antimicrobial Research
In antimicrobial research, derivatives of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile have been synthesized and evaluated for their antimicrobial properties. This underscores its importance in developing new antimicrobial agents (Abdelghani et al., 2017).
Synthesis of Pyrazolo[3,4-d]pyrimidines
The compound is instrumental in synthesizing pyrazolo[3,4-d]pyrimidines, indicating its utility in producing novel heterocyclic compounds that may have various biological activities (Tumkyavichyus, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(2-8)5(7)10-6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIRTCCCRNZFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518921 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile | |
CAS RN |
33089-15-5 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(methylsulphanyl)pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)





![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)


